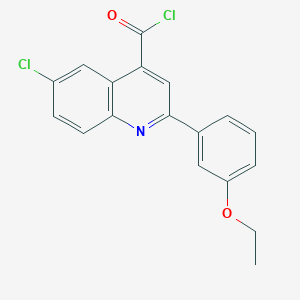

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Description

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is a quinoline-based acyl chloride derivative featuring a chlorine atom at the 6-position and a 3-ethoxyphenyl substituent at the 2-position of the quinoline core. This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and materials due to the reactivity of its carbonyl chloride group. Its molecular formula is inferred as C₁₉H₁₄Cl₂NO₂ based on structural analogs (e.g., ).

Synthesis: The compound is synthesized via refluxing 6-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl₂), a standard method for converting carboxylic acids to acyl chlorides . The reaction typically proceeds under anhydrous conditions, yielding the target compound after purification.

Properties

IUPAC Name |

6-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(20)22)14-9-12(19)6-7-16(14)21-17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEAMTITTDNDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Ethoxylation: The ethoxy group is introduced via an etherification reaction, typically using ethyl iodide (C2H5I) and a base such as potassium carbonate (K2CO3).

Chemical Reactions Analysis

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, leading to the formation of quinoline N-oxides or dihydroquinolines, respectively.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl derivatives.

Scientific Research Applications

Chemistry

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride serves as an intermediate in the synthesis of complex organic molecules. It participates in various chemical reactions, including:

- Nucleophilic Substitution : The carbonyl chloride group can be replaced by nucleophiles like amines or alcohols.

- Hydrolysis : The carbonyl chloride can be hydrolyzed to form carboxylic acids.

- Coupling Reactions : Used in Suzuki-Miyaura coupling to form biaryl derivatives.

| Reaction Type | Major Products |

|---|---|

| Nucleophilic Substitution | Amides, Esters |

| Hydrolysis | Carboxylic Acid Derivatives |

| Coupling Reactions | Biaryl Derivatives |

Biology

In biological research, this compound is employed for:

- Development of Fluorescent Probes : Useful for biological imaging and tracking cellular processes.

- Proteomics Research : Acts as a probe to study protein interactions and functions.

Medicine

The compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Studies show that it inhibits the growth of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism involves selective cytotoxicity towards malignant cells while sparing normal cells .

Industry

In industrial applications, it is utilized in:

- Agrochemicals Production : As a precursor for developing pesticides and herbicides.

- Pharmaceuticals Manufacturing : In the synthesis of new drug candidates.

Case Studies

- Anticancer Research

- Development of Fluorescent Probes

-

Synthetic Applications

- In synthetic organic chemistry, this compound has been used as a building block for synthesizing more complex heterocyclic compounds. Its unique functional groups facilitate diverse chemical transformations that are critical in drug discovery.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biological pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in malaria parasites .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the quinoline core significantly influence melting points, solubility, and reactivity. Below is a comparative analysis:

Key Observations :

- Substituent position : Meta-substituted derivatives (e.g., 3-ethoxyphenyl) introduce steric hindrance that can slow hydrolysis rates relative to para-substituted analogs .

Biological Activity

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is a compound belonging to the quinoline family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core, characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of a chloro substituent at the 6-position and an ethoxyphenyl group at the 2-position enhances its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅Cl₂NO₂ |

| Molecular Weight | 360.24 g/mol |

| Chemical Structure | Chemical Structure |

Interaction with Biomolecules

This compound interacts with various enzymes and proteins, facilitating the formation of stable complexes through covalent bonding. This interaction is crucial for modulating cellular processes such as signaling pathways and gene expression.

Cellular Effects

The compound has been shown to influence cell function significantly by altering proliferation and apoptosis rates in various cell types, including cancer cells. Its ability to modulate these processes makes it a candidate for further investigation in cancer therapeutics.

The mechanism of action primarily involves the inhibition or activation of specific biological pathways through interactions with molecular targets such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in malaria parasites .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results that warrant further exploration in drug development.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Various analogs have demonstrated cytotoxic effects against different cancer cell lines, suggesting that structural modifications can enhance efficacy while reducing toxicity towards normal cells .

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the cytotoxic effects of quinoline derivatives, including this compound, against breast cancer cell lines. The results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent .

- Antimicrobial Activity : In vitro testing against bacterial strains revealed that the compound inhibited growth at concentrations lower than those required for similar quinoline derivatives, highlighting its effectiveness as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride, and how are intermediates characterized?

- Methodology : The compound can be synthesized via Friedländer or Pfitzinger reactions, which are classical methods for quinoline derivatives. Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce the 3-ethoxyphenyl substituent. Carboxylic acid intermediates (e.g., 6-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid) are typically converted to acyl chlorides using thionyl chloride (SOCl₂) or oxalyl chloride.

- Characterization : Key intermediates are validated via / NMR, FT-IR (to confirm carbonyl chloride formation at ~1800 cm⁻¹), and LC-MS. X-ray crystallography (using SHELX programs ) resolves ambiguities in regiochemistry .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and TLC. Acyl chlorides are hygroscopic and prone to hydrolysis; store in anhydrous conditions (argon/vacuum-sealed vials) with desiccants .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Advanced NMR : -NMR (if fluorinated analogs exist) and 2D techniques (COSY, HSQC) resolve overlapping signals in the quinoline core.

- X-ray crystallography : Resolves positional ambiguities, e.g., distinguishing 2- vs. 4-substituted quinolines .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

- Methodology :

- Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.

- Optimize solvent systems (e.g., DMF for solubility vs. THF for reduced side reactions).

- Employ green chemistry principles (e.g., ionic liquids) to minimize waste .

Q. What strategies mitigate reactivity challenges during functionalization of the quinoline core?

- Reactivity Management :

- Protect the carbonyl chloride group with trimethylsilyl (TMS) groups during electrophilic substitutions.

- Use directing groups (e.g., pyridyl) to enhance regioselectivity in C–H activation reactions .

Q. How should researchers resolve contradictions in crystallographic data for structurally similar quinoline derivatives?

- Data Analysis :

- Compare torsion angles and packing motifs in SHELXL-refined structures .

- Validate computational models (DFT) against experimental XRD data to identify steric/electronic effects influencing conformation .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Applications :

- Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Assess antibacterial activity via MIC (minimum inhibitory concentration) against Gram-negative pathogens, leveraging the quinoline scaffold’s known bioactivity .

Q. How can computational modeling predict the reactivity of the acyl chloride group in nucleophilic substitutions?

- Computational Methods :

- Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electrophilic hotspots.

- Simulate transition states for reactions with amines/thiols to predict kinetic barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.